molecular formula C10H9IO4 B13655418 4-(Ethoxycarbonyl)-2-iodobenzoic acid

4-(Ethoxycarbonyl)-2-iodobenzoic acid

Cat. No.: B13655418
M. Wt: 320.08 g/mol
InChI Key: UTNSESICUSBONX-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)-2-iodobenzoic acid is a substituted benzoic acid derivative featuring an ethoxycarbonyl (–COOEt) group at the para position and an iodine atom at the ortho position relative to the carboxylic acid moiety. This compound is of significant interest in organic synthesis due to the versatility of its functional groups. The iodine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the ethoxycarbonyl group can participate in hydrolysis, transesterification, or act as a directing group in catalytic transformations .

Properties

Molecular Formula

C10H9IO4

Molecular Weight

320.08 g/mol

IUPAC Name

4-ethoxycarbonyl-2-iodobenzoic acid

InChI

InChI=1S/C10H9IO4/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)

InChI Key

UTNSESICUSBONX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-2-iodobenzoic acid typically involves the iodination of 4-(Ethoxycarbonyl)benzoic acid. One common method is the Sandmeyer reaction, where the diazonium salt of 4-(Ethoxycarbonyl)benzoic acid is treated with potassium iodide to introduce the iodine atom. The reaction conditions usually involve an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-2-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of biaryl compounds in Suzuki-Miyaura coupling.

    Reduction: Formation of 4-(Ethoxycarbonyl)-2-iodobenzyl alcohol.

    Oxidation: Formation of 4-(Carboxy)-2-iodobenzoic acid.

Scientific Research Applications

4-(Ethoxycarbonyl)-2-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-2-iodobenzoic acid in chemical reactions involves the activation of the iodine atom or the carboxylic acid group. In the Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-palladium bond, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Solubility and Melting Points

  • This compound : Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and ester groups.
  • 2q (Methoxycarbonyl analog) : Purified via preparative HPLC (0–35% gradient) and reported as a colorless solid .
  • 2u (Carbamoyl analog): Isolated as an off-white solid with 66% yield; soluble in DMSO and methanol .
  • 2-Iodobenzoic acid : Melts at 160–170°C; sparingly soluble in water but soluble in alcohols .

Spectroscopic Data

  • NMR Shifts :
    • In 2u, the methyl groups of the carbamoyl substituent resonate at δ 3.10 and 2.98 ppm (¹H NMR), while the aromatic protons show signals at δ 8.04–7.50 ppm .
    • The ethoxy group in the target compound would likely display a triplet (~δ 1.3 ppm) for the methyl group and a quartet (~δ 4.1 ppm) for the –CH₂– group in ¹H NMR.

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